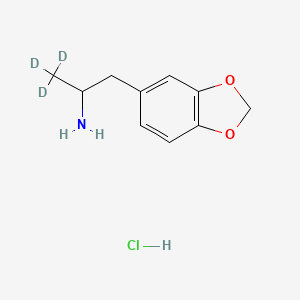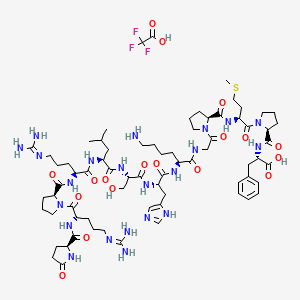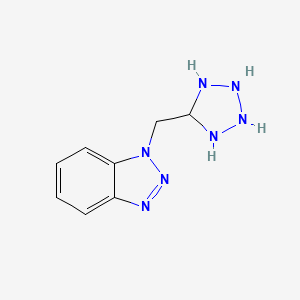
6-Iodo-1,6-dihydrobenzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodo-1,6-dihydrobenzimidazol-2-one is a heterocyclic compound that features an iodine atom attached to the benzimidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-1,6-dihydrobenzimidazol-2-one typically involves the iodination of benzimidazole derivatives. One common method includes the reaction of 1,6-dihydrobenzimidazol-2-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Iodo-1,6-dihydrobenzimidazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the benzimidazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The iodine atom allows for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido, thiol, or amino derivatives.
Oxidation Products: Oxidized forms of the benzimidazole ring.
Coupling Products: Complex organic molecules with extended conjugation or functionalization.
Applications De Recherche Scientifique
6-Iodo-1,6-dihydrobenzimidazol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, such as organic semiconductors or dyes.
Mécanisme D'action
The mechanism of action of 6-Iodo-1,6-dihydrobenzimidazol-2-one largely depends on its application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The iodine atom can enhance the compound’s binding affinity to specific targets, making it a valuable scaffold in drug design.
Comparaison Avec Des Composés Similaires
1,6-Dihydrobenzimidazol-2-one: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.
6-Bromo-1,6-dihydrobenzimidazol-2-one: Similar in structure but with a bromine atom, which has different reactivity and steric properties.
6-Chloro-1,6-dihydrobenzimidazol-2-one: Another halogenated derivative with distinct chemical behavior compared to the iodine analog.
Uniqueness: 6-Iodo-1,6-dihydrobenzimidazol-2-one is unique due to the presence of the iodine atom, which imparts specific reactivity and potential for further functionalization. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry and drug development.
Propriétés
Formule moléculaire |
C7H5IN2O |
|---|---|
Poids moléculaire |
260.03 g/mol |
Nom IUPAC |
6-iodo-1,6-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H5IN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-4H,(H,10,11) |
Clé InChI |
VVFVHRLYCNSNOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=O)NC2=CC1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,13,23-Triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosan-12-one](/img/structure/B12352196.png)

![5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12352204.png)


![1-[(5R)-5-hydroxyhexyl]-3,7-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12352227.png)

![5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12352248.png)

![acetic acid;(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12352274.png)

![2-(1-benzylpyrazol-4-yl)oxy-4aH-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12352293.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione](/img/structure/B12352299.png)
